4-Bromoquinoline-6-carbonitrile
Overview
Description
4-Bromoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5BrN2. It features a quinoline ring with a bromine atom at the 4th position and a carbonitrile group at the 6th position
Preparation Methods
The synthesis of 4-Bromoquinoline-6-carbonitrile typically involves several stepsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Bromoquinoline-6-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromoquinoline-6-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and carbonitrile groups play crucial roles in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Bromoquinoline-6-carbonitrile can be compared with other quinoline derivatives such as:
- 4-Chloroquinoline-6-carbonitrile
- 4-Fluoroquinoline-6-carbonitrile
- 4-Iodoquinoline-6-carbonitrile
These compounds share similar structural features but differ in their halogen substituents, which can significantly affect their chemical reactivity and biological activities . The unique combination of bromine and carbonitrile groups in this compound makes it particularly interesting for specific applications where these functional groups are advantageous.
Properties
IUPAC Name |
4-bromoquinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHZKMVPIQRHHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467989 | |
Record name | 4-bromoquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642477-82-5 | |
Record name | 4-Bromo-6-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=642477-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromoquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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